molecular formula C25H26N2O2 B6007230 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine

1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine

Cat. No. B6007230
M. Wt: 386.5 g/mol
InChI Key: GOUKHMWBSWKESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine, also known as BCT-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-101 is a piperazine-based compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms of action is the inhibition of angiogenesis, which is the process of new blood vessel formation. 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine also inhibits the proliferation and migration of cancer cells by targeting specific signaling pathways. Additionally, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has also been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has a well-defined mechanism of action, which makes it a valuable tool for studying specific signaling pathways and biological processes. However, one limitation of using 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its cost, as it is a relatively expensive compound.

Future Directions

There are several potential future directions for the study of 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine. One area of research is the development of new formulations and delivery methods for 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine, which may improve its efficacy and reduce its cost. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine in human clinical trials. Finally, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine may have potential applications in other areas of medicine, such as the treatment of autoimmune diseases and infectious diseases.

Synthesis Methods

The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 4-biphenylylcarbonyl chloride with 3-methoxybenzylpiperazine in the presence of a base. The reaction yields 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine as a white crystalline solid with a high degree of purity.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. In preclinical studies, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has shown promising results in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-29-24-9-5-6-20(18-24)19-26-14-16-27(17-15-26)25(28)23-12-10-22(11-13-23)21-7-3-2-4-8-21/h2-13,18H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUKHMWBSWKESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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